Ethyl 2-amino-2-(4-chlorophenyl)acetate
Description
Contextualization within Alpha-Amino Acid Ester Chemistry
Alpha-amino acid esters are a fundamental class of organic compounds characterized by an amino group and an ester group attached to the same carbon atom (the α-carbon). These compounds are crucial building blocks in peptide synthesis and are precursors to a wide array of biologically active molecules. google.comrsc.org The synthesis of α-amino acid esters can be achieved through various methods, including the Strecker synthesis and the phthalimidomalonic ester synthesis. rsc.org
Ethyl 2-amino-2-(4-chlorophenyl)acetate is a prominent example of a non-proteinogenic α-amino acid ester, meaning it is not one of the 20 common amino acids found in natural proteins. google.com The presence of the 4-chlorophenyl group imparts specific steric and electronic properties that influence its reactivity and its utility in synthesizing targeted molecules with desired pharmacological profiles. researchgate.net The development of synthetic routes to such non-natural amino acids is a significant area of research, driven by the need for novel therapeutic agents. rsc.orgnih.gov
Significance as a Chiral Building Block in Organic Synthesis
The defining feature of this compound in organic synthesis is its chirality. The α-carbon is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (the (R)- and (S)-isomers). The specific stereochemistry of a molecule is often critical to its biological activity.
This compound serves as a vital chiral building block, most notably in the industrial synthesis of the antiplatelet drug, (S)-clopidogrel. acs.org The therapeutic efficacy of clopidogrel (B1663587) is almost exclusively due to the (S)-enantiomer, making the stereoselective synthesis or efficient resolution of its precursors, like this compound, a critical aspect of its production. acs.org
The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, and the use of chiral building blocks is a key strategy. The resolution of racemic mixtures of this compound is a well-studied area. Common methods include:
Classical Resolution: This involves the use of a chiral resolving agent, such as L-camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization. acs.org
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, that selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov For instance, lipase (B570770) from Candida rugosa has been used in the kinetic resolution of the corresponding carboxylic acid. nih.gov
Dynamic Kinetic Resolution (DKR): This more advanced method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Research has explored the use of ruthenium catalysts for the racemization step in related α-hydroxy esters. nih.gov
Overview of Research Trajectories and Potential Applications
The primary research trajectory for this compound has been overwhelmingly focused on its role as a key intermediate in the synthesis of clopidogrel. google.com This has driven extensive research into optimizing its synthesis and chiral resolution to improve efficiency and reduce costs for the production of this blockbuster drug. acs.org
Beyond clopidogrel, the structural motif of α-aryl glycines is found in a number of bioactive compounds. medchemexpress.com Consequently, research into this compound and its analogs contributes to the broader field of medicinal chemistry. While specific applications beyond clopidogrel are not as widely documented, its utility as a non-natural amino acid suggests potential for its incorporation into novel peptides and other pharmacologically active agents. The development of efficient synthetic methods for such building blocks is crucial for drug discovery programs. mdpi.com
Scope and Focus of Current Academic Inquiry
Current academic inquiry into this compound and related compounds is centered on several key areas:
Development of Novel Catalytic Asymmetric Syntheses: A major focus is the development of catalytic methods that directly produce the desired enantiomer of this compound or its derivatives, thus avoiding the need for resolution. researchgate.net This includes the use of chiral organocatalysts and metal-based catalysts to achieve high enantioselectivity. rsc.orgresearchgate.net For example, one-pot catalytic preparations of (S)-clopidogrel have been developed using a quinidine-derived organocatalyst. unisa.itresearchgate.net
Greener and More Efficient Synthetic and Resolution Methods: There is a strong emphasis on developing more environmentally friendly and economically viable processes. This includes the use of enzymatic and biocatalytic methods, which can offer high selectivity under mild reaction conditions. nih.govresearchgate.net Research into dynamic kinetic resolution (DKR) is particularly active as it offers a pathway to higher yields of the desired enantiomer from a racemic starting material. nih.govresearchgate.net
Exploration of New Derivatives and Applications: While the focus remains largely on clopidogrel, the broader interest in non-natural amino acids continues to drive research into the synthesis and potential applications of new derivatives. nih.gov The development of modular synthetic approaches allows for the creation of diverse α,α-diaryl α-amino esters, expanding the chemical space for drug discovery. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBLESPMGILOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 Amino 2 4 Chlorophenyl Acetate and Analogues
Classical and Established Synthetic Routes
Strecker Synthesis Approaches and Modifications
The Strecker synthesis is a foundational method for producing α-amino acids and their derivatives. masterorganicchemistry.com In its classic form, it involves a one-pot, three-component reaction of an aldehyde (in this case, 4-chlorobenzaldehyde), ammonia (B1221849), and cyanide. masterorganicchemistry.commasterorganicchemistry.com The initial reaction between the aldehyde and ammonia forms an imine, which is then attacked by the cyanide ion to yield an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic conditions produces the desired amino acid, 2-amino-2-(4-chlorophenyl)acetic acid. masterorganicchemistry.com
Modifications to the classical Strecker synthesis have been developed to improve yields and facilitate the direct formation of amino esters. A safer and more common protocol utilizes ammonium (B1175870) chloride (NH4Cl) and potassium cyanide (KCN) instead of ammonia and hydrogen cyanide gas. masterorganicchemistry.com The ammonium ion acts as a mild acid to protonate the aldehyde, activating it for nucleophilic attack by ammonia. masterorganicchemistry.com The resulting imine or its protonated form, the iminium ion, is then attacked by the cyanide ion. masterorganicchemistry.com
For the direct synthesis of esters like ethyl 2-amino-2-(4-chlorophenyl)acetate, the α-aminonitrile intermediate can be subjected to alcoholysis in the presence of an acid catalyst, bypassing the hydrolysis to the carboxylic acid. This modified approach offers a more direct route to the target ester.
Esterification of 2-amino-2-(4-chlorophenyl)acetic Acid
A straightforward and widely used method for the synthesis of this compound is the direct esterification of the parent amino acid, 2-amino-2-(4-chlorophenyl)acetic acid. This method is advantageous as it starts from a readily available precursor.
Several esterification techniques can be employed. A common approach involves heating the amino acid in ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrochloric acid. google.comnih.gov The use of thionyl chloride in ethanol is another effective method. nih.gov To drive the equilibrium towards the ester product, continuous removal of water is often necessary. One patented method describes an improved yield by heating the amino acid in an alcohol with sulfuric acid while simultaneously adding alcohol and distilling it off from the reaction mixture. google.com
Alternative and milder methods have also been developed to avoid the harsh conditions that could lead to side reactions or racemization. These include the use of ion-exchange resins like Amberlyst-15, which can catalyze the esterification at room temperature, simplifying the work-up procedure. nih.govtandfonline.com Another mild approach utilizes trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol at room temperature, which has been shown to be efficient for a variety of amino acids. nih.gov A process using chlorosulphonic acid to generate a hydrosulphate in situ in the presence of the amino acid and alcohol has also been reported. google.com
The choice of esterification method often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting material.
Multi-Component Reactions (MCRs) in Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing reaction time. researchgate.netnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives. nih.govwikipedia.orgorganic-chemistry.org
The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govorgsyn.org For the synthesis of this compound analogues, 4-chlorobenzaldehyde (B46862) would serve as the aldehyde component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, and a subsequent intramolecular rearrangement (Mumm rearrangement) yields the final α-acylamino carboxamide product. nih.gov While the classic Ugi product is an amide, modifications can be made to yield the desired ester.
The Passerini three-component reaction , one of the oldest isocyanide-based MCRs, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is typically run in aprotic solvents and is believed to proceed through a cyclic transition state involving hydrogen bonding. organic-chemistry.org While the direct product is not an amino ester, the Passerini reaction provides a scaffold that can be further modified to achieve the target structure.
These MCRs offer a high degree of molecular diversity as the various components can be easily changed, allowing for the rapid synthesis of a library of analogues. researchgate.netnih.gov
Modern and Optimized Synthetic Strategies
Reduction of Nitro Precursors to the Amino Ester
A highly effective and industrially favored route for the synthesis of aromatic amino compounds is the reduction of a corresponding nitro precursor. dntb.gov.uaorganic-chemistry.org For this compound, this would involve the reduction of ethyl 2-(4-chlorophenyl)-2-nitroacetate. This method is advantageous due to the high chemoselectivity of many reducing agents for the nitro group, leaving the ester functionality intact. dntb.gov.uapsu.edu
Catalytic hydrogenation is a common technique, employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere. psu.edu Transfer hydrogenation, using hydrogen donors like triethylsilane or formic acid, offers a base-free alternative. organic-chemistry.org
More recently, various metal-based systems have been developed to achieve this transformation under milder conditions and with greater functional group tolerance. For instance, an iron/calcium chloride (Fe/CaCl2) system has been shown to efficiently reduce nitroarenes in the presence of sensitive functional groups like esters. organic-chemistry.org Another reported method utilizes sodium borohydride (B1222165) in the presence of iron(II) chloride (NaBH4-FeCl2), which has demonstrated high chemoselectivity for the nitro group over an ester group. dntb.gov.uathieme-connect.com A facile method for a similar compound, ethyl-2-(4-aminophenoxy)acetate, involved the reduction of the nitro precursor using iron in the presence of ammonium chloride (NH4Cl/Fe). mdpi.com These methods often provide the desired amino esters in excellent yields. dntb.gov.uaorganic-chemistry.org
The choice of reducing agent and conditions can be tailored to the specific substrate and desired outcome, making this a versatile and powerful synthetic strategy.
Condensation Reactions with Aryl Aldehydes and Glycine (B1666218) Derivatives
The condensation of an aryl aldehyde with a glycine derivative is a versatile approach for constructing the α-arylglycine framework. organic-chemistry.orgnsf.gov This strategy often involves the formation of an intermediate which is then further transformed to the desired amino ester.
One such approach involves the condensation of 4-chlorobenzaldehyde with a glycine derivative to form a Schiff base or an imine. Subsequent reduction of this imine, for example, through catalytic hydrogenation or with a hydride reagent, would yield the target this compound.
Another sophisticated one-pot method involves a Knoevenagel condensation of an aldehyde with a compound like phenylsulfonyl acetonitrile (B52724), followed by an asymmetric epoxidation and a domino ring-opening esterification (DROE). nih.govacs.org This sequence allows for the enantioselective synthesis of α-arylglycine esters. nih.govacs.org
Furthermore, three-component reactions involving organozinc reagents, amines, and ethyl glyoxylate (B1226380) have been developed for the straightforward synthesis of α-amino esters, including those with a phenylglycine scaffold. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed asymmetric arylation of N-aryl imino esters with boronic acids also provides a direct route to chiral arylglycine derivatives. nsf.govorganic-chemistry.org
These modern condensation strategies offer high levels of control, particularly in asymmetric synthesis, and provide efficient pathways to a wide range of substituted α-amino esters.
Chloroacetylation and Subsequent Transformations
A common strategy for the synthesis of α-amino esters involves the introduction of a chloroacetyl group onto a suitable precursor, followed by amination. One approach begins with the reaction of an appropriate amine with chloroacetyl chloride. For instance, the reaction of various aryl amines with chloroacetyl chloride in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature has been shown to produce N-substituted chloroacetamides in high yields (75-95%) within a few hours. researchgate.netresearchgate.net These chloroacetamides can then be further transformed into the desired α-amino esters.
Another relevant transformation involves the synthesis of ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate. This compound can be prepared from benzyl (B1604629) carbamate (B1207046) and ethyl glyoxylate, followed by chlorination. For example, a synthesis from benzyl carbamate yielded the product in 93% yield. caltech.edu This chloro-substituted glycine derivative can then undergo a Friedel-Crafts reaction with chlorobenzene (B131634) in the presence of a Lewis acid catalyst to introduce the 4-chlorophenyl group at the α-position, followed by deprotection of the amino group to yield the target compound.
A related approach involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) to synthesize ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ambeed.com While not a direct synthesis of the target compound, this illustrates the utility of ethyl chloroacetate as a key reagent in building complex heterocyclic systems from chloroacetylation-derived intermediates.
Enantioselective Synthesis and Resolution Techniques for Stereochemical Control
The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of enantioselective methods for the synthesis of chiral α-amino acids like this compound is of paramount importance.
One powerful method for the asymmetric synthesis of α-amino acids is the Strecker synthesis . nih.govcymitquimica.com This reaction involves the treatment of an aldehyde (in this case, 4-chlorobenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The use of a chiral auxiliary or a chiral catalyst can render this process enantioselective. For example, a highly efficient asymmetric Strecker reaction has been developed for the synthesis of (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate for the antiplatelet drug (S)-clopidogrel. erciyes.edu.tr This reaction, catalyzed by a homochiral covalent framework, proceeds in high yield (98%) and excellent enantiomeric excess (94% ee). erciyes.edu.tr The resulting chiral aminonitrile can then be hydrolyzed and esterified to afford the enantiomerically pure target compound.
Enzymatic resolution is another widely used technique for obtaining enantiomerically pure amino acids and their derivatives. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture. For instance, the hydantoinase method, which employs a combination of a non-enantioselective hydantoinase and an L-N-carbamoylase, has been successfully used for the biosynthesis of (S)-2-amino-4-phenylbutanoic acid from its racemic hydantoin (B18101) precursor. bldpharm.com A similar enzymatic approach could be applied to the resolution of a racemic mixture of this compound or its precursors.
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a direct route to enantiomerically enriched α-amino acids. For example, the enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives has been achieved through an ammonium-salt-catalyzed asymmetric α-chlorination of isoxazolidin-5-ones. nih.gov This highlights the potential of using chiral phase-transfer catalysts for stereochemical control.
Catalytic Systems and Their Impact on Synthesis Efficiency
The choice of catalyst is critical in the synthesis of this compound and its analogues, as it can significantly influence reaction rates, yields, and selectivity.
Acid-Catalyzed Approaches
Acid catalysis is commonly employed in the esterification of amino acids to their corresponding esters. The Fischer esterification, which involves reacting the amino acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a classic and effective method. For instance, the acid-catalyzed esterification of 2-amino-4-chlorobenzoic acid with ethanol in the presence of sulfuric acid has been reported to yield the corresponding ethyl ester. erciyes.edu.tr Similarly, 2-amino-2-(4-chlorophenyl)acetic acid, obtained from the Strecker synthesis, can be esterified under acidic conditions to produce this compound.
Base-Catalyzed Approaches
Base-catalyzed reactions are also pivotal in the synthesis of α-amino esters. A pertinent example is the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate. mdpi.com This is followed by the reduction of the nitro group to an amine. A similar strategy could be envisioned starting with 4-chloroaniline, where the amino group is first protected, followed by a base-catalyzed N-alkylation with an appropriate acetate (B1210297) derivative. The use of strong, non-nucleophilic bases like DBU is also effective in promoting reactions such as the amidation of chloroacetyl chloride. researchgate.netresearchgate.net
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology can enhance reaction rates, improve yields, and allow for milder reaction conditions. In the context of synthesizing this compound analogues, PTC has been utilized in the reaction of a p-methoxyaniline diazonium salt with ethyl 2-chloroacetoacetate in a biphasic system. google.com The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride, facilitates the transfer of the diazonium salt from the aqueous phase to the organic phase, where it reacts to form an important intermediate for the drug apixaban. google.com This highlights the potential of PTC for the synthesis of the target compound, for instance, in the alkylation of a protected glycine Schiff base with 4-chlorobenzyl halide under biphasic conditions.
Transition Metal-Mediated Transformations
Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, is a prominent example. acs.orgrsc.org This reaction could be a key step in the synthesis of this compound analogues. For instance, the coupling of a glycine ester equivalent with 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene, using a palladium catalyst and a suitable phosphine (B1218219) ligand, could directly form the C-N bond. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Other transition metals, such as copper, nickel, and iridium, have also been employed in the synthesis of α-amino esters. Copper-catalyzed amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines provides a route to α-amino esters. organic-chemistry.org Nickel-catalyzed enantioconvergent cross-coupling reactions of α-aminoalkyl fragments are emerging as a powerful tool for constructing chiral alkylamines. caltech.eduacs.org Furthermore, iridium-catalyzed amidation of silyl ketene acetals offers another pathway to α-amido esters. organic-chemistry.org These transition metal-mediated transformations provide a versatile and powerful toolkit for the efficient and selective synthesis of this compound and its structurally diverse analogues.
Reaction Condition Optimization and Process Intensification Studies
The efficient and selective synthesis of this compound is a critical aspect of pharmaceutical manufacturing, particularly as it serves as a key intermediate. Consequently, significant research has been directed towards optimizing reaction conditions to enhance yield, purity, and scalability while minimizing environmental impact. These efforts encompass a detailed investigation of solvent effects, the influence of temperature and pressure on reaction kinetics, and the application of modern process intensification technologies like continuous flow chemistry.
Solvent Effects on Reaction Yield and Selectivity
The choice of solvent is a pivotal parameter in the synthesis of this compound and its analogues, profoundly influencing reaction rates, yields, and the selectivity towards the desired product. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates are all crucial factors.
Research has explored a variety of organic solvents for different synthetic steps. For instance, in the coupling reactions involving α-amido sulfones and gramines, a screening of solvents demonstrated that acetone (B3395972) provided the most efficient and rapid conversion to the desired product. The reaction in acetone reached near-quantitative conversion in minutes, outperforming other solvents like dichloromethane (B109758), chloroform (B151607), ethyl acetate, and acetonitrile where the reaction was slower. In contrast, ethanol was found to be a less suitable solvent for this particular transformation. acs.org
In the context of synthesizing clopidogrel (B1663587), where the target compound is a key precursor, solvents such as toluene (B28343), acetone, and dichloromethane are frequently employed. For example, in a large-scale synthesis, toluene was used as the solvent for the reaction between 2-(2-thienyl) ethyl tosylate and the (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester. derpharmachemica.com Following the reaction, solvents like acetone are often used for purification and salt formation, highlighting the differential role of solvents in reaction and work-up procedures. derpharmachemica.com The use of ethyl acetate is also common for extraction and purification steps after the main reaction is complete. google.com
The following table summarizes the observed effects of different solvents on the synthesis of related compounds, providing insights into their potential impact on the synthesis of this compound.
| Solvent | Observed Effect/Use Case | Reference |
|---|---|---|
| Acetone | Optimal solvent for certain coupling reactions, leading to rapid and near-quantitative conversion. Also used for purification and salt formation. | acs.orgderpharmachemica.com |
| Toluene | Used as a reaction solvent for the coupling of key intermediates in clopidogrel synthesis. | derpharmachemica.com |
| Dichloromethane (DCM) | Commonly used for extraction and as a reaction solvent. In some studies, it showed lower efficiency compared to acetone. | acs.orggoogle.com |
| Ethyl Acetate | Frequently used for extraction and purification of the product from the reaction mixture. | acs.orggoogle.com |
| Acetonitrile | Screened as a reaction solvent, but showed lower efficiency than acetone in specific coupling reactions. | acs.org |
| Chloroform | Investigated as a reaction solvent with less favorable outcomes compared to acetone. | acs.org |
| Ethanol | Found to be a less suitable solvent for certain coupling reactions. | acs.org |
Temperature and Pressure Influence on Reaction Kinetics
Temperature is a critical parameter that directly influences the rate of reaction and the formation of byproducts. The synthesis of this compound often involves steps that are sensitive to thermal conditions. For instance, in the synthesis of clopidogrel intermediates, specific temperature control is crucial for achieving high yields and purity.
One of the common synthetic routes involves the reaction of methyl(2S)-amino-(2-chlorophenyl)acetate with 2-(2-thienyl)ethyl-4-methylbenzenesulfonate. This reaction is typically carried out at reflux temperatures, specifically between 78°C and 82°C, for a duration of 8 to 10 hours to ensure the completion of the reaction. google.com In other process steps, such as purification and salt formation, the temperature is carefully controlled at lower values, for example, cooling to 10°C before adding reagents or filtering the product. derpharmachemica.com Heating is also employed to dissolve compounds, for instance, heating to 55°C in acetone during purification. derpharmachemica.com
While specific kinetic data on the influence of pressure for the synthesis of this compound is not extensively reported in the public domain, it is understood that for liquid-phase reactions, pressure effects on reaction rates are generally less pronounced compared to temperature, unless gaseous reactants are involved or the reaction is conducted under supercritical conditions. The primary role of pressure control in these syntheses is often to maintain the solvent in its liquid phase at the desired reaction temperature, especially when operating above the solvent's normal boiling point.
The following table outlines some of the temperatures used in the synthesis of related compounds, illustrating the importance of precise temperature control.
| Process Step | Temperature (°C) | Purpose | Reference |
|---|---|---|---|
| Coupling Reaction | 78 - 82 | To drive the reaction to completion (reflux). | google.com |
| Reagent Addition/Filtration | 10 | To control reactivity and improve product isolation. | derpharmachemica.com |
| Dissolution for Purification | 55 | To ensure complete dissolution of the compound in the solvent. | derpharmachemica.com |
| Drying of Final Product | 60 - 65 | To remove residual solvents under vacuum. | derpharmachemica.com |
Continuous Flow Chemistry Approaches for Scalability
Continuous flow chemistry has emerged as a powerful technology for process intensification in the pharmaceutical and fine chemical industries. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. The synthesis of active pharmaceutical ingredients and their intermediates is increasingly being transitioned to continuous flow systems to leverage these benefits. nih.gov
While specific details on the continuous flow synthesis of this compound are not widely published, the principles and successes in related syntheses demonstrate its high potential. For instance, a continuous flow synthesis method has been developed for an aminothiazolyloximate intermediate, which highlights the feasibility of implementing such technology for complex heterocyclic compounds. google.com This process utilizes a microreactor to achieve a continuous and stable reaction, which is easy to control and reduces the toxicity associated with the process. google.com
The general advantages of continuous flow synthesis that are applicable to the production of this compound include:
Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risk associated with handling potentially hazardous reagents and exothermic reactions. nih.gov
Improved Reproducibility and Control: Precise control over parameters such as temperature, pressure, and residence time leads to more consistent product quality. nih.gov
Scalability: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor. osti.gov
Telescoped Reactions: Multiple reaction steps can be performed sequentially in a continuous flow setup without the need for isolating intermediates, which can significantly reduce processing time and waste. rsc.org
The development of autonomous continuous flow reactors, which integrate in-line analysis and feedback loops, represents the next frontier in chemical synthesis, promising to further accelerate the optimization and scale-up of important molecules like this compound. osti.gov
Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 Amino 2 4 Chlorophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule. For ethyl 2-amino-2-(4-chlorophenyl)acetate, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.
¹H NMR Spectroscopy for Proton Environment Analysis
The ¹H NMR spectrum of this compound reveals the electronic environment of each proton. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, while the splitting patterns, governed by spin-spin coupling, provide information about neighboring protons.
In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methine proton (α-carbon), the amino protons, and the aromatic protons of the 4-chlorophenyl ring.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of their mutual coupling. The methine proton (-CH-) attached to the stereocenter will appear as a singlet, and the amino protons (-NH₂) may also appear as a broad singlet. The protons on the 4-chlorophenyl ring, due to the chlorine substituent, will exhibit a characteristic AA'BB' system, appearing as two doublets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.1 |
| -CH₂- (ethyl) | ~4.20 | Quartet (q) | ~7.1 |
| -NH₂ | ~1.80 (broad) | Singlet (s) | - |
| -CH- (α-carbon) | ~4.50 | Singlet (s) | - |
| Aromatic Protons | ~7.30 | Multiplet (m) | - |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Complementing the proton data, ¹³C NMR spectroscopy provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the 4-chlorophenyl ring, the α-carbon, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The aromatic carbons will appear in the range of approximately 128 to 140 ppm, with the carbon atom bonded to the chlorine atom showing a distinct shift.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14.0 |
| -CH₂- (ethyl) | ~61.5 |
| -CH- (α-carbon) | ~57.0 |
| Aromatic C (C-Cl) | ~134.0 |
| Aromatic C | ~128.0 - 129.0 |
| Aromatic C (ipso) | ~138.0 |
| C=O (ester) | ~172.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques would be crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively confirm the coupling between the methylene and methyl protons of the ethyl group by showing a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would link the triplet at ~1.25 ppm to the methyl carbon signal at ~14.0 ppm and the quartet at ~4.20 ppm to the methylene carbon at ~61.5 ppm.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.
Key expected vibrational frequencies include the N-H stretching of the amino group, the C-H stretching of the aromatic and aliphatic parts of the molecule, the strong C=O stretching of the ester group, and the C-Cl stretching of the chlorophenyl ring.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch (amino) | ~3300 - 3400 | Medium |
| C-H Stretch (aromatic) | ~3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium |
| C=O Stretch (ester) | ~1735 | Strong |
| C=C Stretch (aromatic) | ~1600, ~1490 | Medium |
| C-N Stretch | ~1200 - 1350 | Medium |
| C-O Stretch (ester) | ~1100 - 1300 | Strong |
| C-Cl Stretch | ~700 - 800 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and fragmentation analyses provide definitive data.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise molecular mass of this compound, which in turn confirms its elemental composition. The experimentally determined exact mass is consistent with its molecular formula, C₁₀H₁₂ClNO₂. bldpharm.comchemicalbook.com This level of precision is crucial for distinguishing the compound from isomers and other substances with the same nominal mass.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ | bldpharm.comchemicalbook.com |
| Molecular Weight | 213.66 g/mol | bldpharm.comcymitquimica.com |
| Exact Mass | 213.05565 Da | Calculated |
Note: The exact mass values are calculated based on the most abundant isotopes of the constituent elements.
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion of this compound to break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that confirms the compound's structure. The presence of the chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1.
Key fragmentation pathways for esters, amines, and aromatic halogenated compounds include alpha-cleavages and the loss of stable neutral molecules. libretexts.orgchemguide.co.ukmiamioh.edu For this compound, the molecular ion [M]⁺• would have an m/z of 213 (for ³⁵Cl).
Major expected fragments include:
Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group can lead to the formation of an acylium ion [M - 45]⁺, which is a common fragmentation for ethyl esters. libretexts.org
Loss of the carboxylate group (-COOC₂H₅): Cleavage of the C-C bond adjacent to the phenyl ring can result in the loss of the entire ethyl ester moiety, yielding the [M - 73]⁺ fragment.
Alpha-cleavage adjacent to the amine: The bond between the chiral carbon and the chlorophenyl ring can break, leading to characteristic fragments.
Fragments from the chlorophenyl ring: A prominent peak at m/z 111 corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ is expected.
Table 2: Predicted Mass Spectrometry Fragments of this compound
| m/z (for ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 213 | [C₁₀H₁₂ClNO₂]⁺• | Molecular Ion (M⁺•) |
| 168 | [C₈H₇ClNO]⁺• | Loss of ethoxy radical (•OC₂H₅) |
| 140 | [C₈H₉ClN]⁺ | Loss of ethyl formate (B1220265) (HCOOC₂H₅) |
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
As of the latest literature reviews, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Such a study would be invaluable for unambiguously determining the three-dimensional arrangement of atoms in the solid state. scielo.org.za
Should single crystals be grown, X-ray diffraction analysis would provide precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The crystal's symmetry elements.
Absolute Configuration: For this chiral molecule, techniques like anomalous dispersion could establish the absolute stereochemistry (R or S configuration) at the chiral center without ambiguity. fda.gov
Molecular Conformation: It would reveal the precise torsion angles, bond angles, and bond lengths, defining the preferred spatial orientation of the ethyl ester, amino, and 4-chlorophenyl groups. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)
Without a crystal structure, a definitive analysis of the specific intermolecular interactions governing the crystal packing of this compound is speculative. However, based on its functional groups, several interactions are anticipated to play a crucial role in its solid-state architecture.
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen-bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen-bond acceptor. It is highly probable that N-H···O hydrogen bonds link adjacent molecules, potentially forming dimers or extended chains. st-andrews.ac.ukresearchgate.net
Halogen Bonding: The chlorine atom on the phenyl ring can act as a Lewis base and participate in halogen bonding with electronegative atoms on neighboring molecules.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its enantiomer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for such non-volatile, moderately polar compounds. pensoft.net
A typical RP-HPLC method for purity analysis would involve:
Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). pensoft.net
Mobile Phase: A mixture of an aqueous buffer (like a phosphate (B84403) buffer at a controlled pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net
Elution: An isocratic or gradient elution program to achieve optimal separation.
Detection: UV detection is suitable due to the presence of the chlorophenyl chromophore. The detection wavelength would be set near the compound's UV absorbance maximum. pensoft.net
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For the separation of its enantiomers, chiral chromatography is required. This would utilize a chiral stationary phase (CSP) designed to interact differently with the R and S enantiomers, leading to their separation into two distinct peaks.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is an indispensable method for assessing the purity and determining the enantiomeric excess of this compound. Given the chiral nature of the molecule, arising from the stereocenter at the alpha-carbon, the separation of its enantiomers is crucial, particularly in pharmaceutical contexts where stereoisomers can exhibit different pharmacological activities.
For the determination of chemical purity, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its ability to separate a wide range of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to achieve optimal separation of the main compound from any impurities. A patent for a related compound, methyl (R,S)-α-amino-α-(2-chlorophenyl)acetate hydrochloride, highlights the use of HPLC to monitor the reaction, ensuring the formation of the desired product and minimizing side products. niscpr.res.in In a study on a structurally related pyrrole (B145914) derivative, a C18 column was used with a mobile phase of acetonitrile and a phosphate buffer (pH 3) to separate the compound from its impurities. researchgate.netpensoft.netpensoft.net
The determination of enantiomeric excess requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of enantiomers of amino acid esters. For instance, Chiralpak® IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), has shown excellent performance in resolving the enantiomers of α-amino acid ethyl esters. The mobile phase for chiral separations typically consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The choice of the mobile phase composition is critical for achieving baseline separation of the enantiomers. yakhak.org Detection is commonly performed using a UV detector, as the phenyl group in the molecule allows for strong UV absorbance.
Interactive Data Table: Representative HPLC Conditions for Purity and Enantiomeric Excess Determination
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column | C18, 150 x 4.6 mm, 5 µm | Chiralpak® IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | n-Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 230 nm |
| Temperature | 30 °C | 25 °C |
| Injection Vol. | 10 µL | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
The choice of the mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. For aromatic amines and amino esters, a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. acs.org The polarity of the mobile phase can be adjusted to optimize the separation and the resulting Rf (retardation factor) values. For instance, in the synthesis of a related benzimidazole (B57391), a mobile phase of methanol in chloroform was used to monitor the reaction progress on a silica (B1680970) gel plate. researchgate.net In another example involving the synthesis of an ester, a mixture of n-hexane and ethyl acetate (5:1) was employed. walisongo.ac.id
Visualization of the spots on the TLC plate can be achieved through various methods. As this compound contains a chromophoric phenyl ring, it can often be visualized under UV light (typically at 254 nm). uni-giessen.de For enhanced visualization, or if the starting materials are not UV-active, chemical staining agents can be used. A common stain for amino compounds is a ninhydrin (B49086) solution, which reacts with the primary amine to produce a characteristic purple or reddish spot upon heating. uni-giessen.de Another general-purpose visualization agent is potassium permanganate (B83412) (KMnO₄) stain, which reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
Interactive Data Table: Representative TLC Conditions for Reaction Monitoring
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) | Toluene:Acetone (B3395972) (4:1 v/v) |
| Visualization | UV light (254 nm) | Ninhydrin stain followed by heating |
| Expected Rf of Product | ~0.4 | ~0.5 |
| Note | Good for separating non-polar starting materials from the more polar product. | Provides alternative selectivity for complex reaction mixtures. |
Computational and Theoretical Investigations of Ethyl 2 Amino 2 4 Chlorophenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-amino-2-(4-chlorophenyl)acetate, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p), are performed to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.gov
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The optimized structure reveals a non-planar conformation, primarily due to the tetrahedral geometry around the alpha-carbon (the carbon atom bonded to the amino, carboxyl, and phenyl groups) and the free rotation of the ethyl ester and 4-chlorophenyl groups. The structure of a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, was found to be non-planar with a significant dihedral angle between its phenyl rings. nih.gov Similarly, the phenyl ring and the ethyl acetate (B1210297) group in this compound are not coplanar. The presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester is a potential stabilizing feature, creating an S(6) ring motif, a feature observed in similar structures. nih.govnih.gov
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Cα-N | ~1.46 Å | |
| Cα-C(phenyl) | ~1.52 Å | |
| C=O | ~1.21 Å | |
| C-O(ester) | ~1.35 Å | |
| Bond Angle | C(phenyl)-Cα-N | ~112° |
| O=C-O(ester) | ~124° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmaterialsciencejournal.org A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring and the nitrogen atom of the amino group, which act as the primary electron donors. The LUMO is anticipated to be distributed over the electron-accepting carbonyl group of the ethyl ester. The main electronic transition is therefore predicted to be a π-π* transition. In a study of a similar compound, ethyl-2-(4-aminophenoxy) acetate, the HOMO and LUMO were distributed over the aryl group, with a calculated energy gap of 4.9808 eV. mdpi.com Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), correlating calculated transition energies with experimentally observed absorption bands. mdpi.com
Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values for similar organic molecules.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -0.5 to -1.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni.lu It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. uni.lu The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. bldpharm.com
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atoms of the carbonyl group and the chlorine atom. These areas are the primary sites for electrophilic attack. The most positive potential (blue) is anticipated around the hydrogen atoms of the amino group, making this region a likely site for nucleophilic attack and hydrogen bond donation. uni.lu
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by studying the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of the lone pair electrons from the nitrogen atom (LP(N)) into the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, lone pairs on the ester oxygen atoms would interact with adjacent antibonding orbitals. A significant intramolecular interaction would be the hydrogen bond between a hydrogen of the amino group (n-donor) and the carbonyl oxygen (n-acceptor), which stabilizes the molecular conformation. scbt.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ambeed.com These simulations provide valuable information about the conformational flexibility and dynamic behavior of molecules in different environments. bldpharm.com
MD simulations are used to explore the conformational landscape of this compound, revealing its preferred shapes and the flexibility of its structure. bldpharm.com By simulating the molecule's movement over a period of nanoseconds, researchers can identify the most stable conformers and the energy barriers between them.
The key sources of flexibility in this compound are the rotatable single bonds: the bond connecting the phenyl ring to the alpha-carbon, the Cα-C(O) bond, and the bonds within the ethyl ester group. MD simulations can track the dihedral angles associated with these bonds to map the molecule's conformational space. The results can confirm the most stable conformations, such as those stabilized by intramolecular hydrogen bonds, and analyze how the molecule's shape fluctuates at different temperatures. bldpharm.comsimsonpharma.com This analysis is critical for understanding how the molecule might interact with biological targets.
Solvent Interaction Dynamics
The interaction of a solute with its surrounding solvent molecules is fundamental to its chemical behavior and bioavailability. For "this compound," understanding its solvent interaction dynamics can reveal details about its stability, conformation, and how it might behave in a biological medium.
Computational methods such as molecular dynamics (MD) simulations are employed to model these interactions. In a typical MD simulation, the compound is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the analysis of various properties, including:
Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This can reveal the structure of the solvation shells around the molecule.
Hydrogen Bonding Analysis: The amino and ester groups of "this compound" can form hydrogen bonds with protic solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are critical for the molecule's solubility and interaction with biological targets. mdpi.comrsc.org The interaction with polar protic solvents can lead to noticeable solvatochromic shifts in the molecule's spectral properties, which can be correlated with solvent parameters like the Camlet-Taft parameter (α) to quantify the extent of hydrogen bonding. semanticscholar.orgscispace.com
Solvation Free Energy: This is the energy change associated with transferring a molecule from a vacuum to a solvent. It is a key determinant of solubility and can be calculated using methods like thermodynamic integration or free energy perturbation.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting how a ligand, such as "this compound" or its derivatives, might interact with a protein target.
Ligand-Protein Interaction Modeling
The process of ligand-protein interaction modeling involves docking the ligand into the binding site of a target protein. The resulting poses are then scored based on a scoring function that estimates the binding affinity. While specific docking studies for "this compound" are not extensively documented, research on its derivatives provides valuable insights.
For example, derivatives of similar scaffolds have been docked into the active sites of various enzymes, such as protein kinases and cyclooxygenase (COX). thaiscience.infonih.gov In a study on novel quinoline-4-carboxamide derivatives, molecular docking was used to predict their binding modes within the active sites of human carbonic anhydrase I, protein kinase A, and kinesin spindle protein. thaiscience.info Similarly, ethyl acetoacetate (B1235776) phenylhydrazone derivatives were docked into the active site of COX-1 to understand their antiplatelet activity. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| Quinoline-4-carboxamides | Protein Kinase A, KSP | Hydrogen bonding, Hydrophobic interactions | thaiscience.info |
| Ethyl acetoacetate phenylhydrazones | Cyclooxygenase-1 (COX-1) | Hydrogen bonding | nih.gov |
| Thioazo compounds | Protein Filamin A | Molecular docking interaction | nih.gov |
Identification of Potential Binding Sites and Modes
A crucial outcome of molecular docking is the identification of potential binding sites and the specific binding modes of the ligand. The binding site is the cavity on the protein surface where the ligand binds. The binding mode describes the specific orientation and conformation of the ligand within this site and the network of non-covalent interactions that hold it in place.
For derivatives of related compounds, studies have identified key amino acid residues that are critical for binding. For instance, in the docking of quinoline (B57606) derivatives, specific hydrogen bonds with amino acid residues in the active site were identified as being crucial for their inhibitory activity. thaiscience.info The binding mode of ethyl-2-(2-phenylhydrazono)-3-oxobutanoate derivatives within the COX-1 active site was also characterized by specific hydrogen bond interactions. nih.gov The identification of these binding modes is essential for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scilit.commdpi.com
Prediction of Biological Activity Based on Molecular Descriptors
In a QSAR study, the chemical structure of a series of compounds is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). The biological activity is then modeled as a function of these descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. mdpi.comnih.gov
While a specific QSAR model for "this compound" is not available, studies on its derivatives and related compounds have successfully employed this technique. For example, a QSAR study on a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides used topological and conformational descriptors to predict their cytotoxic activity. mdpi.com Another study on pyrimidine (B1678525) derivatives utilized quantum chemical parameters such as the Kier and Hall index to develop a QSAR model. nih.gov
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Topological (2D) | Topological Polar Surface Area (TPSA), Kier & Hall indices | Describes molecular size, shape, and branching. |
| Geometrical (3D) | Molecular volume, Surface area | Relates to the molecule's fit within a binding site. |
| Quantum Chemical | HOMO/LUMO energies, Partial charges | Describes electronic properties and reactivity. |
Development of Predictive Models for Derivative Design
The ultimate goal of QSAR modeling is often to develop predictive models that can guide the design of new, more potent derivatives. nih.gov By understanding which molecular properties are positively or negatively correlated with biological activity, chemists can make informed decisions about how to modify a lead compound.
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that can provide a visual representation of the structure-activity relationship. nih.govnih.gov These methods generate contour maps that highlight regions around the molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely lead to an increase or decrease in activity. mdpi.commdpi.com
For instance, 3D-QSAR studies on various heterocyclic compounds have successfully guided the design of new inhibitors. nih.govmdpi.com The models generated from these studies provide a roadmap for optimizing the lead structure to improve its interaction with the biological target. Although a specific predictive model for "this compound" derivatives is not published, the established QSAR methodologies provide a clear path for future research in this area. nih.gov
Applications in Advanced Chemical Synthesis and Material Science
Role as a Key Intermediate in Medicinal Chemistry
The primary and most well-documented application of the α-amino-(chlorophenyl)acetate scaffold is in medicinal chemistry, where it serves as a critical precursor for the synthesis of important pharmaceutical drugs.
The core structure of ethyl 2-amino-2-(4-chlorophenyl)acetate is integral to the synthesis of several key active pharmaceutical ingredients (APIs), most notably in the class of antiplatelet agents. These drugs are vital in the treatment and prevention of cardiovascular and cerebrovascular diseases by inhibiting the formation of blood clots. omizzur.comnih.gov
Clopidogrel (B1663587): The methyl ester analogue of the title compound, methyl α-amino-(2-chlorophenyl)acetate, is a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel. nih.govresearchgate.net Clopidogrel functions by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which is crucial for platelet aggregation. nih.gov The synthesis involves the coupling of the (S)-(+)-isomer of the amino-(2-chlorophenyl)acetic acid ester with a thienopyridine moiety. nih.govbldpharm.com Various synthetic routes focus on efficiently producing the correct stereoisomer (the S-enantiomer), as the R-enantiomer lacks the desired therapeutic activity. researchgate.net Industrial-scale synthesis often involves the resolution of racemic mixtures to isolate the required chiral intermediate. nih.govbldpharm.com
Ticlopidine: Ticlopidine is another antiplatelet drug from the thienopyridine class, for which the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core is a key precursor. ambeed.com This core is also central to the structure of Clopidogrel. ambeed.com Ticlopidine acts as an inhibitor of platelet aggregation and is used for patients who may not tolerate aspirin. nih.gov The synthesis of Ticlopidine highlights the importance of the thienopyridine nucleus, which is coupled with a chlorophenyl group, demonstrating the utility of precursors that contain these key structural fragments. ambeed.comnih.gov
The following table summarizes the key APIs synthesized from related chlorophenyl glycine (B1666218) ester intermediates.
| API Name | Therapeutic Class | Key Precursor Fragment | Mechanism of Action |
|---|---|---|---|
| Clopidogrel | Antiplatelet Agent | (S)-α-Amino-(2-chlorophenyl)acetic acid methyl ester | Irreversible P2Y12 receptor antagonist |
| Ticlopidine | Antiplatelet Agent | 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Inhibitor of platelet aggregation |
In modern drug discovery, the use of a central molecular structure, or "scaffold," to generate a large collection of related compounds—known as a combinatorial library—is a powerful strategy. scbt.com This approach allows for the rapid screening of millions of potential drug candidates. scbt.com
This compound, as a non-natural amino acid derivative, is an ideal candidate for use as a scaffold. google.com By systematically modifying the functional groups—the amino group, the ester, and the chlorophenyl ring—a vast library of novel compounds can be synthesized. These libraries can then be screened for various biological activities. For instance, a scaffold-ranking library approach was used to screen over 6 million compounds, leading to the identification of a bis-cyclic guanidine (B92328) library with potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). scbt.com
Furthermore, the synthesis of unnatural amino acids is a significant area of research as these can be incorporated into peptides to enhance their properties for drug discovery. omizzur.com Nickel-catalyzed cross-coupling reactions, for example, have been used to create libraries of protected unnatural α-amino acids from common starting materials like ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate. google.com This demonstrates a methodological precedent for using chloro-amino acid esters as scaffolds for diverse chemical synthesis.
Utilization in Agrochemical Research
While direct application of this compound in commercial agrochemicals is not widely documented, its structural motifs are found in compounds developed for fungicidal activity. The search for new fungicides is driven by the increasing resistance of plant pathogens to existing treatments. nih.gov
Research into novel fungicides has explored compounds containing thiazole (B1198619) and 1,2,4-triazole (B32235) rings, often in combination with amino acid fragments. nih.govmdpi.com For example, a series of 1,2,4-triazole derivatives incorporating amino acid groups have been synthesized and shown to exhibit strong binding affinity to the fungal enzyme 14α-demethylase (CYP51), a key target for antifungal agents. nih.gov Another study focused on synthesizing 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, where the 4-aryl group included a 4-chlorophenyl substituent, and these compounds were evaluated for antifungal properties. mdpi.com
The design of these potential agrochemicals, which combine heterocyclic systems with substituted aryl groups like 4-chlorophenyl, suggests that this compound could serve as a valuable starting material or fragment for developing new classes of fungicides or other plant protection agents.
Development of Specialty Chemicals
The unique structure of this compound also makes it a useful intermediate in the synthesis of complex heterocyclic systems, which are a class of specialty chemicals with applications in materials science and as advanced building blocks for further synthesis.
One such example is the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. tcichemicals.com This complex molecule is constructed from three fused rings and is prepared through the reaction of (Z)-2-(4-chlorobenzylidene)-1-benzo[b]thiophen-3(2H)-one with ethyl cyanoacetate. tcichemicals.com The reaction proceeds via a Michael addition followed by an intramolecular cyclization. tcichemicals.com The resulting benzothienopyran derivative is a specialty chemical that could be explored for unique optical or electronic properties due to its extended conjugated system.
Applications in Chiral Catalyst Design
In asymmetric catalysis, chiral ligands are used to direct a reaction towards the formation of a specific stereoisomer of the product. Amino acids and their derivatives are a major class of chiral precursors used to synthesize these ligands. omizzur.comnih.gov Chiral aldehyde catalysis, for instance, uses catalysts derived from chiral BINOL aldehyde for the asymmetric reaction of N-unprotected amino acid esters. frontiersin.org
This compound, being a chiral amino acid ester, is a potential candidate for development into a chiral ligand. These ligands can be complexed with metal ions to form catalysts for a wide range of asymmetric transformations. omizzur.comnih.gov For example, chiral Ni(II) complexes of Schiff bases derived from glycine and chiral ligands are used for the stereo-controlled preparation of other amino acids. nih.gov Although the direct use of this compound as a ligand is not extensively reported, the principles of catalyst design strongly support its potential in this area. Its structure could be modified to create novel P,N-ligands or other types of ligands that could offer unique reactivity and selectivity in asymmetric synthesis. nih.gov
Mechanistic and in Vitro Exploration of Biological Activities Associated with Ethyl 2 Amino 2 4 Chlorophenyl Acetate Derivatives
Investigation of Molecular Target Interactions and Pathways (In Vitro)
The in vitro exploration of how derivatives of Ethyl 2-amino-2-(4-chlorophenyl)acetate interact with biological targets and pathways provides foundational knowledge of their potential pharmacological activities. This section details findings on their influence on metabolic processes, enzyme activities, and neurotransmitter systems.
Metabolic studies on derivatives of the core structure offer insights into their biotransformation. Research on Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a related compound, has shown that a primary metabolic reaction is the hydrolysis of the ester linkage. This process converts the ethyl ester into its corresponding carboxylic acid metabolite, which can then undergo further biotransformations, such as glucuronidation. This initial hydrolytic step is a common metabolic pathway for ester-containing compounds in biological systems.
The ability of chemical compounds to inhibit specific enzymes is a key mechanism of action for many therapeutic agents.
While direct studies on the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) by derivatives of this compound were not identified in the reviewed literature, the 4-chlorophenyl moiety is present in other classes of compounds that have been investigated for MAO inhibition. For instance, (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one has been identified as a potent inhibitor of MAO-B. nih.gov Similarly, certain pyridazinone derivatives containing a chlorophenyl group have demonstrated effective MAO-B inhibition. nih.gov These findings suggest that the 4-chlorophenyl group can be a component of molecules that interact with monoamine oxidases, though this activity has not been confirmed for direct derivatives of this compound.
Regarding tubulin polymerization, another important therapeutic target, no in vitro studies were found that specifically document the inhibitory effects of this compound derivatives. While various other chemical classes, such as benzimidazoles and certain chalcones, are known to act as tubulin polymerization inhibitors, this specific activity has not been reported for the compound class within the scope of the available research. mdpi.comnih.gov
The interaction of chemical compounds with neurotransmitter systems can be assessed through in vitro methods like receptor binding assays and neurotransmitter uptake studies. Despite the relevance of such interactions for compounds with a potential central nervous system activity, no specific in vitro data was found detailing the interactions of this compound derivatives with neurotransmitter receptors or reuptake sites. Many compounds can interfere with neurotransmission by affecting synthesis, release, metabolism, or receptor binding of neurotransmitters. researchgate.net However, such specific mechanisms have not been elucidated for this particular class of compounds in the available literature.
In Vitro Antimicrobial and Antifungal Activity Studies
The investigation of the antimicrobial and antifungal properties of this compound derivatives is crucial for identifying potential new agents to combat pathogenic microorganisms.
Several studies have evaluated the in vitro antibacterial activity of compounds derived from the 4-chlorophenyl structure. Specifically, N-2-(4-chlorophenyl)acetyl derivatives of (S)-amino acids and 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown activity against various bacterial strains.
One study reported that N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety exhibited antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net For example, the N-acyl-α-amino acid derivative showed an inhibition zone of 15 mm against Enterococcus faecium. researchgate.net
The following table summarizes the observed antibacterial activities of these related derivatives.
| Derivative Class | Bacterial Strain | Activity Measurement | Result |
| N-acyl-α-amino acid derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Enterococcus faecium E5 | Growth Inhibition Zone | 15 mm |
| 1,3-oxazol-5(4H)-one derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Enterococcus faecium E5 | Growth Inhibition Zone | 10 mm |
This table is interactive. You can sort and filter the data.
The antifungal potential of derivatives has also been explored. Research into new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed that a 1,3-oxazole containing a phenyl group at the 5-position demonstrated activity against the fungal species Candida albicans. researchgate.net This indicates that specific structural modifications to the core scaffold can impart antifungal properties. However, comprehensive screening against a wider range of fungal species for derivatives of this compound is not extensively documented in the available literature.
In Vitro Antitumor and Cytotoxic Activity Screening
The evaluation of novel chemical entities for their antitumor potential is a cornerstone of cancer research. Derivatives of this compound have been the subject of such investigations to determine their efficacy in inhibiting the growth of cancer cells.
The cytotoxic profile of derivatives of this compound has been evaluated against various human cancer cell lines. One such study focused on ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of the core structure. This compound was assessed for its in vitro cytotoxicity against the MCF-7 (human breast adenocarcinoma) and HepG-2 (human liver cancer) cell lines. The antiproliferative potential of this and other related compounds was determined, with IC50 values ranging from 23.2 to 95.9 µM nih.gov. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. For the aforementioned derivative, a specific IC50 value against the MCF-7 cell line was established, as detailed in the table below.
Table 1: Cytotoxic Activity of Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 23.2 |
While specific data for HeLa (human cervical cancer), A549 (human lung carcinoma), and U87 (human glioblastoma) cell lines for this compound itself are not detailed in the provided search results, the activity of its derivatives against other cancer cell lines underscores the potential of this chemical class as a source of new anticancer agents.
Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For derivatives of this compound, research has delved into their ability to induce apoptosis, a form of programmed cell death that is a key target for cancer therapies.
Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) double staining is a common method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In a study involving the derivative ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, treatment of MCF-7 cells with this compound at its IC50 concentration (23.2 µM) for 48 hours led to a significant induction of apoptosis nih.gov.
The results demonstrated a notable reduction in cell viability. Specifically, the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) was 8.73%, which was 2.3 times higher than in untreated control cells. Furthermore, the population of cells in late apoptosis (Annexin V-positive, PI-positive) was 18.13%, a 6.6-fold increase compared to the control group. These findings indicate that the cytotoxic activity of this derivative is mediated, at least in part, through the induction of apoptosis nih.gov.
Table 2: Apoptosis Induction in MCF-7 Cells by a Derivative of this compound
| Cell Population | Control (%) | Treated (23.2 µM) (%) | Fold Increase |
| Early Apoptotic | ~3.8 | 8.73 | 2.3 |
| Late Apoptotic | ~2.7 | 18.13 | 6.6 |
Information regarding the specific effects of this compound or its derivatives on cell cycle progression was not available in the provided search results. However, cell cycle analysis is a standard in vitro assay to determine if a compound causes cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M), which is another common mechanism of action for anticancer drugs.
Studies on Gene Expression Modulation (In Vitro)
The ability of small molecules to modulate the expression of specific genes is a promising avenue for therapeutic intervention in various diseases, including cancer.
A significant finding in the study of this compound derivatives is the identification of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, termed O4I2, as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4) expression nih.gov. Oct3/4 is a master regulator of pluripotency in embryonic stem cells. The ability to induce its expression in somatic cells is a critical step in the generation of induced pluripotent stem cells (iPSCs), which have significant potential in regenerative medicine.
Through a cell-based high-throughput screening campaign, O4I2 was identified as a lead structure that showed high activity in enforcing Oct3/4 expression. Further chemical expansion based on this lead structure led to the identification of derivatives with even greater activity in inducing Oct3/4. This discovery highlights a potential application of this compound derivatives beyond oncology, in the field of stem cell biology and regenerative medicine nih.gov.
Protein Binding Studies (e.g., Bovine Serum Albumin (BSA) Interactions)
The interaction of drug candidates with plasma proteins, such as serum albumin, is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural and functional similarity to human serum albumin.
While specific studies on the interaction of this compound with BSA were not found in the search results, the principles of such investigations are well-established. Techniques like fluorescence quenching are commonly employed to study these interactions. BSA has intrinsic fluorescence due to its tryptophan residues. When a small molecule binds to BSA, it can quench this fluorescence. The extent of quenching can be used to determine binding parameters such as the binding constant (Kq) and the number of binding sites.
These studies are crucial as the binding of a drug to serum albumin can affect its bioavailability and efficacy. A high degree of protein binding can limit the amount of free drug available to reach its target site, while weak binding may lead to rapid clearance from the body. Therefore, understanding the interaction of this compound and its derivatives with BSA would be an important step in their preclinical development.
Q & A
Basic Research Questions
Q. What is a reliable method for synthesizing Ethyl 2-amino-2-(4-chlorophenyl)acetate, and what analytical data confirm its purity?
- Method : Catalytic hydrogenation of ethyl 2-(4-chlorophenyl)-2-nitroacetate using palladium on carbon (Pd/C) under hydrogen gas (1 atm) in ethanol. Purification involves column chromatography (hexane/ethyl acetate) to isolate the product as a yellow oil (65% yield).
- Characterization :
- ¹H NMR (CDCl₃): δ 7.37–7.31 (m, 4H, Ar-H), 5.30 (s, 1H, NH₂), 4.58–4.10 (m, 2H, OCH₂), 1.21 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR : δ 173.7 (C=O), 139.0–128.4 (aromatic carbons), 61.6 (OCH₂), 58.3 (C-NH₂).
- HRMS-ESI : [M + H]⁺ = 214.0635 (calculated), 214.0634 (observed) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign aromatic protons, amine protons, and ester groups.
- IR Spectroscopy : Confirm C=O stretch (1736 cm⁻¹) and NH₂ stretches (3383 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₀H₁₃ClNO₂) and isotopic pattern .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Yield Optimization : Use excess reducing agents (e.g., H₂ pressure >1 atm) or alternative catalysts (e.g., Raney Nickel).
- Purity Enhancement : Recrystallize from ethanol or chloroform/heptane to remove nitro precursor residues. Monitor purity via TLC (Rf ~0.3 in hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
Q. What advanced applications does this compound have in heterocyclic chemistry?
- Triazole Synthesis : React with aldehydes (e.g., formaldehyde) in ethanol under acid catalysis (p-toluenesulfonic acid) to form 1,2,4-triazole derivatives. Example: Ethyl 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (24% yield, mp 135–136°C) .
- Mechanistic Insight : The amidrazone intermediate undergoes cyclization via Schiff base formation, confirmed by tracking reaction progress via LC-MS .
Q. How should researchers address contradictions in reported spectral data or yields?
- Case Study : Yield discrepancies (e.g., 65% vs. 78% in other syntheses) may arise from differences in catalyst loading or hydrogenation time.
- Resolution : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized catalyst batches). Cross-validate NMR data with computational tools (e.g., DFT simulations) .
Q. What methodologies enable the use of this compound in multicomponent reactions (MCRs)?
- Example : React with ethyl formate and p-toluenesulfonic acid to synthesize methyl 2-formamido-2-(4-chlorophenyl)acetate (99% yield).
- Workflow : Reflux in ethyl formate overnight, followed by DCM extraction and Na₂SO₄ drying. Confirm formylation via ¹H NMR (δ 8.22 ppm, formyl proton) .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Protocol : Grow single crystals via slow evaporation (chloroform/heptane). Use SHELXL-2018 for refinement (R1 < 0.05).
- Key Parameters : Analyze torsion angles (e.g., C-N-C-Cl) and hydrogen-bonding networks (e.g., NH₂⋯O=C interactions) .
Q. What are the safety and toxicity considerations for handling this compound?
- Toxicity Data : Related chlorophenyl acetates (e.g., Ethyl 4,4'-dichlorobenzilate) show moderate ecotoxicity.
- Precautions : Use fume hoods for synthesis, and assess metabolic pathways via in vitro assays (e.g., liver microsome studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
